molecular formula C13H25ClN2O2 B13597890 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride

2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride

Cat. No.: B13597890
M. Wt: 276.80 g/mol
InChI Key: VIVTXCCTZZBERG-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[211]hexan-4-yl}acetamide hydrochloride is a synthetic compound that belongs to the class of bicyclic amides This compound is characterized by its unique bicyclic structure, which includes a 2-oxabicyclo[211]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized using photochemistry, specifically through [2 + 2] cycloaddition reactions.

    Introduction of Functional Groups: The diethylamino group and the acetamide moiety are introduced through subsequent derivatization reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced compounds. Substitution reactions can result in a wide range of derivatives with different substituents.

Scientific Research Applications

2-(Diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The diethylamino group and acetamide moiety may contribute to its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[211]hexan-4-yl}acetamide hydrochloride lies in its specific combination of functional groups and bicyclic structure

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

2-(diethylamino)-N-(1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetamide;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-5-15(6-2)7-11(16)14-13-8-12(4,9-13)17-10(13)3;/h10H,5-9H2,1-4H3,(H,14,16);1H

InChI Key

VIVTXCCTZZBERG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC12CC(C1)(OC2C)C.Cl

Origin of Product

United States

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